N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a furan-2-yl moiety. The acetamide side chain is linked via a sulfanyl group to the triazole and bears a 3-chloro-2-methylphenyl substituent. Its molecular formula is C₁₇H₁₇ClN₄O₂S (molecular weight: 376.9 g/mol) .
Properties
Molecular Formula |
C18H17ClN4O2S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-9-23-17(15-8-5-10-25-15)21-22-18(23)26-11-16(24)20-14-7-4-6-13(19)12(14)2/h3-8,10H,1,9,11H2,2H3,(H,20,24) |
InChI Key |
HOMMFOBDDSMJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
- Key Observations: Allyl vs. Amino Substitution: 4-Amino-triazole derivatives exhibit improved anti-exudative activity due to hydrogen-bonding capabilities, a feature absent in the allyl-substituted target compound .
Acetamide Side-Chain Modifications
- Key Observations: Electron-Withdrawing Groups: Chloro- and fluoro-substituted phenyl rings enhance antimicrobial activity by modulating electron density .
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